1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine
Description
Properties
Molecular Formula |
C28H28N2O |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C28H28N2O/c1-2-12-26(13-3-1)31-27-14-6-8-23(20-27)21-29-16-18-30(19-17-29)22-25-11-7-10-24-9-4-5-15-28(24)25/h1-15,20H,16-19,21-22H2 |
InChI Key |
YZUBSEWQLIQEDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation of Piperazine
A two-step alkylation protocol is widely employed:
- Mono-alkylation : Piperazine reacts with 1-(chloromethyl)naphthalene or its bromide analog in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 1-(naphthalen-1-ylmethyl)piperazine.
- Second Alkylation : The mono-substituted intermediate reacts with 3-phenoxybenzyl chloride under similar conditions to install the second substituent.
Example Conditions :
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Base: Triethylamine (TEA) or cesium carbonate.
- Temperature: 80–100°C for 6–12 hours.
Yield : 60–75% after purification via column chromatography.
Reductive Amination
Reductive amination offers a milder alternative for introducing benzyl groups. Here, piperazine reacts with 1-naphthaldehyde and 3-phenoxybenzaldehyde sequentially in the presence of a reducing agent (e.g., NaBH$$_3$$CN):
- First Step :
$$
\text{Piperazine} + \text{1-Naphthaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(Naphthalen-1-ylmethyl)piperazine}
$$ - Second Step :
$$
\text{1-(Naphthalen-1-ylmethyl)piperazine} + \text{3-Phenoxybenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
$$
Advantages :
Microwave-Assisted Synthesis
Microwave (MW) irradiation accelerates reactions, particularly nucleophilic substitutions. For example, 4,5-dichlorothiophene sulfonamide intermediates undergo MW-assisted coupling with phenoxy derivatives:
Procedure :
- Prepare 1-(naphthalen-1-ylmethyl)piperazine via conventional alkylation.
- React with 3-phenoxybenzyl bromide under MW irradiation (100°C, 30 min) using Cs$$2$$CO$$3$$ in DMF.
Yield : >90% with reduced side products.
Key Intermediate Syntheses
1-(Naphthalen-1-ylmethyl)piperazine
Synthesis :
- Route A : Reaction of piperazine with 1-(chloromethyl)naphthalene in DMF/K$$2$$CO$$3$$.
- Route B : Reductive amination of 1-naphthaldehyde with piperazine and NaBH$$_3$$CN.
Characterization :
3-Phenoxybenzyl Chloride
Preparation :
- Treat 3-phenoxybenzyl alcohol with thionyl chloride (SOCl$$_2$$) in dichloromethane.
- Yield : 85–90% after distillation.
Analytical Data and Validation
Spectroscopic Characterization
Purity Assessment
Comparative Analysis of Methods
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Sequential Alkylation | 60–75% | 12–24 h | Moderate |
| Reductive Amination | 50–65% | 24–48 h | Low |
| Microwave-Assisted | >90% | 0.5–2 h | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyphenyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, particularly in the study of receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Piperazine Ring Conformation
The piperazine ring typically adopts a chair conformation in analogues such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (compounds I–III, ). The substituents at positions 1 and 4 occupy equatorial positions to minimize steric strain. Similarly, the naphthalen-1-ylmethyl and 3-phenoxyphenylmethyl groups in the target compound are expected to adopt equatorial orientations, stabilizing the chair conformation .
Aromatic Substitutions
- Naphthalene vs. Benzodioxole : The naphthalene moiety in the target compound increases hydrophobicity (logP ~3.5–4.0) compared to the benzodioxole group in compounds (logP ~2.8–3.2). This difference may enhance blood-brain barrier penetration, as seen in σ1 receptor ligands like 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine () .
- Phenoxy Phenyl vs. Halobenzoyl: The 3-phenoxyphenyl group introduces a flexible ether linkage, contrasting with rigid halobenzoyl groups (e.g., 3-fluorobenzoyl in ). This flexibility may allow better accommodation in receptor binding pockets, as observed in dopamine D2 receptor ligands () .
Receptor Binding Affinity
- Dopamine D2 Receptor : Analogues like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () exhibit high D2 affinity (Ki = 0.8 nM). The target compound’s naphthalene group may reduce affinity due to steric bulk but enhance selectivity for peripheral receptors .
- σ1 Receptors: Compounds such as 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine () show nanomolar σ1 affinity (Ki = 2.1 nM).
Anticancer Activity
- Cytotoxicity: 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives () inhibit cancer cell growth (IC50 = 1.2–8.7 µM).
- Antitumor Mechanisms: Hybrid 4-nitroimidazole-piperazinyl triazoles () target DNA damage pathways. The phenoxy group in the target compound could introduce redox-active properties, similar to nitroimidazole moieties .
Biological Activity
The compound 1-(Naphthalen-1-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C24H28N2
- Molecular Weight : 356.49 g/mol
- Structure : The compound features a piperazine ring substituted with naphthalene and phenoxyphenyl groups, contributing to its unique biological properties.
- Serotonin Receptor Modulation : Piperazine derivatives often interact with serotonin receptors, which are implicated in various neurological and psychiatric disorders. Research indicates that compounds similar to this compound exhibit affinity for serotonin receptors, suggesting potential antidepressant or anxiolytic effects.
- Antitumor Activity : Initial studies have demonstrated that piperazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This is achieved through the modulation of signaling pathways such as the ERK pathway, which is critical in cell proliferation and survival.
- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity against various pathogens, although specific data on its efficacy against particular strains is limited.
Case Studies
- Study on Antitumor Effects : A study conducted on a series of piperazine derivatives revealed that compounds with structural similarities to this compound showed significant inhibition of tumor cell lines in vitro. The IC50 values ranged from 10 to 30 µM, indicating promising antitumor potential .
- Antimicrobial Activity Assessment : In a comparative analysis of various piperazine derivatives, it was found that some exhibited bactericidal effects against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL .
Pharmacological Evaluation
Toxicological Profile
Preliminary toxicological assessments indicate that the compound exhibits low cytotoxicity in normal human cell lines, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
